4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol
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Overview
Description
4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-ETHOXYPHENOL is a synthetic organic compound characterized by its complex structure, which includes a difluoromethyl group, a sulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-ETHOXYPHENOL typically involves multiple steps:
Formation of the Triazole Ring:
Iminomethylation: The triazole intermediate is then subjected to iminomethylation, where an aldehyde or ketone reacts with the triazole to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, such as alkylation or acylation, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides (e.g., ethyl iodide), acyl chlorides (e.g., acetyl chloride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development
Medicine
Potential medicinal applications include the development of antifungal, antibacterial, or anticancer agents. The difluoromethyl group is often used to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-ETHOXYPHENOL would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-N,N-DIMETHYLANILINE: This compound is similar but contains a methylsulfanyl group instead of a sulfanyl group and a dimethylaniline moiety instead of an ethoxyphenol group.
4-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOL: This compound has a methoxy group instead of an ethoxy group on the phenol ring.
Uniqueness
The presence of the ethoxy group in 4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-ETHOXYPHENOL may confer unique properties such as increased lipophilicity and altered reactivity compared to its analogs. The combination of the difluoromethyl group and the triazole ring also enhances its potential as a versatile intermediate in synthetic chemistry and its bioactivity in medicinal applications.
Properties
Molecular Formula |
C12H12F2N4O2S |
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Molecular Weight |
314.31 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H12F2N4O2S/c1-2-20-9-5-7(3-4-8(9)19)6-15-18-11(10(13)14)16-17-12(18)21/h3-6,10,19H,2H2,1H3,(H,17,21)/b15-6+ |
InChI Key |
YXOYIXDOFMKHPR-GIDUJCDVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)F)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)F)O |
Origin of Product |
United States |
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